molecular formula C11H16N2O3S B2526106 Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate CAS No. 1795296-96-6

Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate

Cat. No.: B2526106
CAS No.: 1795296-96-6
M. Wt: 256.32
InChI Key: WGEMDOQHBAJTCG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate is a heterocyclic compound that features an azetidine ring substituted with a thiazolyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with thiazolyl compounds under specific conditions. One common method includes the use of tert-butyl 3-hydroxyazetidine-1-carboxylate as a starting material, which is then reacted with thiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydride for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines.

Scientific Research Applications

Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate is unique due to the presence of the thiazolyl group, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

tert-butyl 3-(1,3-thiazol-2-yloxy)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(14)13-6-8(7-13)15-9-12-4-5-17-9/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEMDOQHBAJTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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